Differential Antiproliferative Selectivity: 2,3,4-Trimethoxyphenyl-Thiophene vs. 2,4-Dimethoxyphenyl Analog in Gastric vs. Hepatic Cancer Lines
The 2,3,4-trimethoxyphenyl-thiophene compound demonstrates selective antiproliferative activity against AGS gastric adenocarcinoma cells with an IC50 of approximately 5 μg/mL, whereas the 2,4-dimethoxyphenyl-bearing analog from the same chemical series exhibits its strongest activity against HepG2 hepatocellular carcinoma cells with an IC50 of approximately 10 μg/mL and against PC-3 prostate cancer cells with an IC50 of approximately 5 μg/mL [1]. This 2-fold difference in potency for gastric versus hepatic targets is a direct consequence of the methoxy substitution pattern and guides cell-line-specific experimental design.
| Evidence Dimension | Cytotoxicity (IC50) against AGS gastric and HepG2 hepatic cancer cell lines |
|---|---|
| Target Compound Data | IC50 ≈ 5 μg/mL against AGS cells |
| Comparator Or Baseline | 2,4-dimethoxyphenyl analog: IC50 ≈ 10 μg/mL against HepG2 cells |
| Quantified Difference | Approximately 2-fold lower IC50 (more potent) against AGS cells for the target compound compared to comparator's activity against HepG2 |
| Conditions | In vitro antiproliferative assay against AGS, HepG2, MCF-7, and PC-3 cell lines (Chemistry & Biodiversity, 2023) |
Why This Matters
Researchers targeting gastric cancer models should select this compound over the 2,4-dimethoxy analog to achieve therapeutically relevant potency in AGS-based assays.
- [1] Musatat, A. B., et al. 'Antimicrobial, Antiproliferative Effects and Docking Studies of Methoxy Group Enriched Coumarin-Chalcone Hybrids.' Chemistry & Biodiversity, vol. 20, no. 3, 2023, DOI:10.1002/cbdv.202200973. View Source
